REACTION_CXSMILES
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[NH2:1][NH2:2].[F:3][C:4]1[CH:5]=[C:6]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:8][C:9]=1F>C(O)(C)C>[F:3][C:4]1[CH:5]=[C:6]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:8][C:9]=1[NH:1][NH2:2]
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Name
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|
Quantity
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3.2 g
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Type
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reactant
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Smiles
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NN
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Name
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|
Quantity
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15.9 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1F)[N+](=O)[O-]
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon completion of addition the reaction mixture
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 30 minutes
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Duration
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30 min
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Name
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Type
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product
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Smiles
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FC1=C(C=CC(=C1)[N+](=O)[O-])NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |